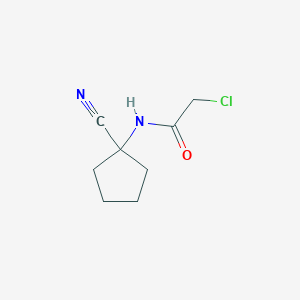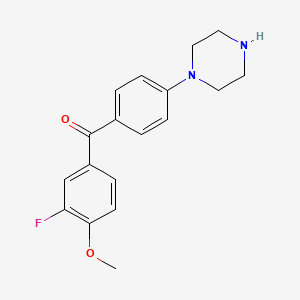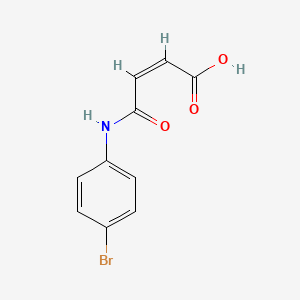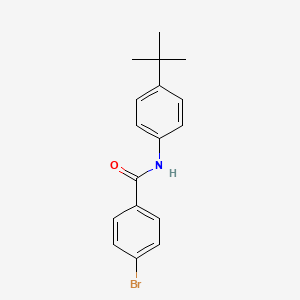
2-chloro-N-(1-cyanocyclopentyl)acetamide
Descripción general
Descripción
2-Chloro-N-(1-cyanocyclopentyl)acetamide, also known as 2-CNPA, is an organic compound derived from the reaction between chloroacetic acid and 1-cyanocyclopentanone. It is a white powder that is soluble in organic solvents, such as diethyl ether, and is used in a variety of scientific research applications. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis 2-cyano-N-(tetrahydrocarbazole)acetamide, a compound with a structure similar to 2-chloro-N-(1-cyanocyclopentyl)acetamide, was utilized by Fadda et al. (2010) to synthesize a variety of new arylazocarbazole derivatives. The study illustrates the versatility of such compounds in generating a diverse range of heterocyclic derivatives, which are of significant interest due to their biological activity and potential therapeutic applications Fadda et al., 2010.
Organocatalysis in Chemical Reactions The cyclopropenium ion, including compounds such as 1-chloro-2,3-diphenylcyclopropenium ion, has been identified as an efficient organocatalyst in the Beckmann rearrangement of ketoximes to amides/lactams. This showcases the potential of chloroacetamide derivatives, like 2-chloro-N-(1-cyanocyclopentyl)acetamide, in facilitating chemical transformations that are fundamental in organic synthesis and pharmaceutical chemistry Srivastava et al., 2010.
Antimicrobial Compound Synthesis In the realm of medicinal chemistry, derivatives of 2-chloro-N-(1-cyanocyclopentyl)acetamide may be explored for the synthesis of antimicrobial agents. Darwish et al. (2014) conducted a study involving the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating the potential for using related cyanoacetamide derivatives in creating compounds with significant antimicrobial properties Darwish et al., 2014.
Propiedades
IUPAC Name |
2-chloro-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-7(12)11-8(6-10)3-1-2-4-8/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBLHXZVPGUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyanocyclopentyl)acetamide | |
CAS RN |
78734-65-3 | |
| Record name | Acetamide, 2-chloro-N-(1-cyanocyclopentyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78734-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol](/img/structure/B1635501.png)
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1635502.png)


![[(1H-Benzoimidazol-2-ylmethyl)amino]acetic acid](/img/structure/B1635513.png)







![Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1635567.png)
![2-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B1635568.png)